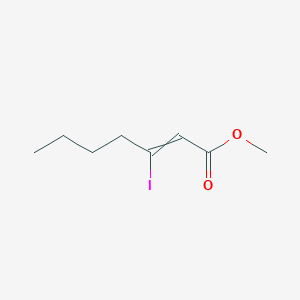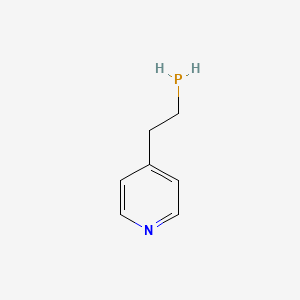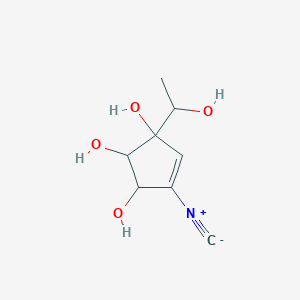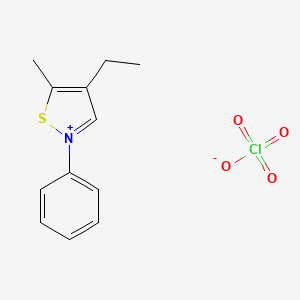![molecular formula C18H19N7O B14272564 N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide CAS No. 140714-28-9](/img/structure/B14272564.png)
N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lidocaine , is a local anesthetic and antiarrhythmic drug. Its chemical structure consists of an acetamide group attached to a substituted phenyl ring. Lidocaine is widely used in medical practice due to its ability to block nerve impulses, providing pain relief and preventing abnormal heart rhythms.
Métodos De Preparación
Synthetic Routes::
Gabriel Synthesis: Lidocaine can be synthesized via the Gabriel synthesis. In this method, 2,6-dimethylaniline reacts with potassium cyanate to form the corresponding isocyanate. The isocyanate then reacts with diethylamine to yield lidocaine.
Strecker Synthesis: Another route involves the Strecker synthesis, where 2,6-dimethylaniline reacts with formaldehyde and hydrogen cyanide to form an aminonitrile intermediate. Subsequent hydrolysis and reduction steps lead to lidocaine.
Mannich Reaction: Lidocaine can also be prepared through the Mannich reaction, involving the condensation of 2,6-dimethylaniline, formaldehyde, and diethylamine.
Industrial Production:: Lidocaine is industrially produced through efficient and scalable processes, ensuring its availability for medical use.
Análisis De Reacciones Químicas
Lidocaine undergoes various reactions:
Oxidation: Lidocaine can be oxidized to form its N-dealkylated metabolites.
Reduction: Reduction of the carbonyl group leads to the formation of its alcohol derivative.
Substitution: Lidocaine can undergo nucleophilic substitution reactions at the amino group. Common reagents include hydrogen peroxide, sodium borohydride, and alkyl halides.
Major products:
- N-deethylated lidocaine (active metabolite)
- Mono- and diethylated lidocaine derivatives
Aplicaciones Científicas De Investigación
Lidocaine finds applications in various fields:
Anesthesia: Used for local anesthesia during surgical procedures.
Cardiology: As an antiarrhythmic agent to treat abnormal heart rhythms.
Pain Management: Topical lidocaine creams or patches provide pain relief.
Dermatology: Treating skin conditions and pruritus.
Research: Studied for its effects on neuronal excitability and ion channels.
Mecanismo De Acción
Lidocaine blocks voltage-gated sodium channels, preventing nerve impulses. It stabilizes the inactive state of these channels, reducing neuronal excitability. This mechanism underlies its anesthetic and antiarrhythmic effects.
Comparación Con Compuestos Similares
Lidocaine is unique due to its balanced properties as both a local anesthetic and antiarrhythmic drug. Similar compounds include procaine, bupivacaine, and prilocaine.
Propiedades
Número CAS |
140714-28-9 |
|---|---|
Fórmula molecular |
C18H19N7O |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[2-acetamido-4-(diethylamino)phenyl]-2-amino-3,3-dicyanoprop-2-enimidoyl cyanide |
InChI |
InChI=1S/C18H19N7O/c1-4-25(5-2)14-6-7-15(16(8-14)23-12(3)26)24-17(11-21)18(22)13(9-19)10-20/h6-8H,4-5,22H2,1-3H3,(H,23,26) |
Clave InChI |
UPGSXJIOXJMYFQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=C(C#N)C(=C(C#N)C#N)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)

![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)




![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
